

H-Trp-Met-OH: A Potential Bioactive Peptide for Neuroprotection and Beyond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Trp-Met-OH**

Cat. No.: **B1337368**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Tryptophanyl-L-methionine-OH (**H-Trp-Met-OH**) has emerged as a promising bioactive agent with significant potential, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current scientific understanding of **H-Trp-Met-OH**, focusing on its synthesis, bioactive properties, and proposed mechanisms of action. While research has primarily highlighted its neuroprotective and anti-inflammatory effects, particularly in the context of Alzheimer's disease, this document also explores its potential antioxidant and anticancer activities. Detailed experimental protocols for the synthesis, purification, and biological evaluation of **H-Trp-Met-OH** are provided to facilitate further research and development. Quantitative data from existing studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise summary of the state-of-the-art knowledge on this intriguing dipeptide.

Introduction

Bioactive peptides, short chains of amino acids, have garnered significant attention in biomedical research due to their diverse physiological functions and high specificity. **H-Trp-Met-OH**, a dipeptide composed of tryptophan and methionine, has been identified as a potent modulator of neuroinflammation. The unique chemical properties of its constituent amino acids—the indole ring of tryptophan and the sulfur-containing side chain of methionine—are believed

to contribute to its biological activities. This guide aims to consolidate the existing knowledge on **H-Trp-Met-OH** and serve as a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Trp-Met-OH** is presented in Table 1.

Property	Value
Molecular Formula	C ₁₆ H ₂₁ N ₃ O ₃ S
Molecular Weight	335.42 g/mol
Appearance	White to off-white powder
CAS Number	60535-02-6

Bioactive Properties

Neuroprotective and Anti-inflammatory Activity

The most well-documented bioactivity of **H-Trp-Met-OH** is its neuroprotective and anti-inflammatory effect, primarily investigated in the context of Alzheimer's disease. Studies have shown that this dipeptide can suppress the activation of microglia, the resident immune cells of the central nervous system.^[1] Activated microglia contribute to neuroinflammation by releasing pro-inflammatory cytokines, which can lead to neuronal damage.

H-Trp-Met-OH has been demonstrated to reduce the production of key inflammatory cytokines and decrease the deposition of amyloid-beta (A β) plaques, a hallmark of Alzheimer's disease, in animal models.^{[1][2]}

Quantitative Data on Neuroprotective Effects:

Parameter	Control (5xFAD Mice)	H-Trp-Met-OH Treated (5xFAD Mice)	Reference
MIP-1 α Producing Microglia (%)	4.8 \pm 0.5	2.5 \pm 0.3	[2]
TNF- α Producing Microglia (%)	5.5 \pm 0.4	3.2 \pm 0.3	[2]
Amyloid-beta (A β) Deposition (Area %) - Cortex	12.1 \pm 1.1	7.8 \pm 0.8	[2]
Amyloid-beta (A β) Deposition (Area %) - Hippocampus	8.5 \pm 0.9	5.1 \pm 0.6	[2]

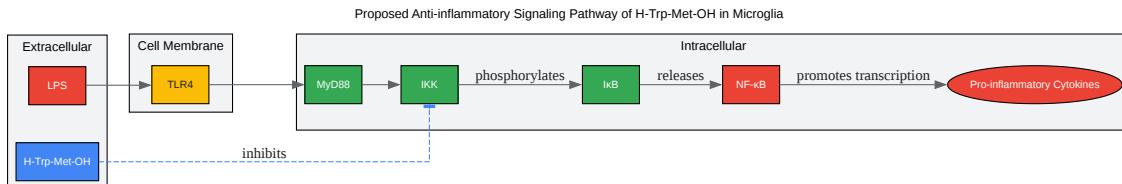
Antioxidant Activity

While the antioxidant properties of peptides containing tryptophan and methionine are recognized, specific quantitative data for **H-Trp-Met-OH** is not readily available in the public domain.[\[3\]](#) The indole ring of tryptophan can act as a hydrogen donor, and the sulfur atom in methionine can be oxidized, both contributing to radical scavenging.

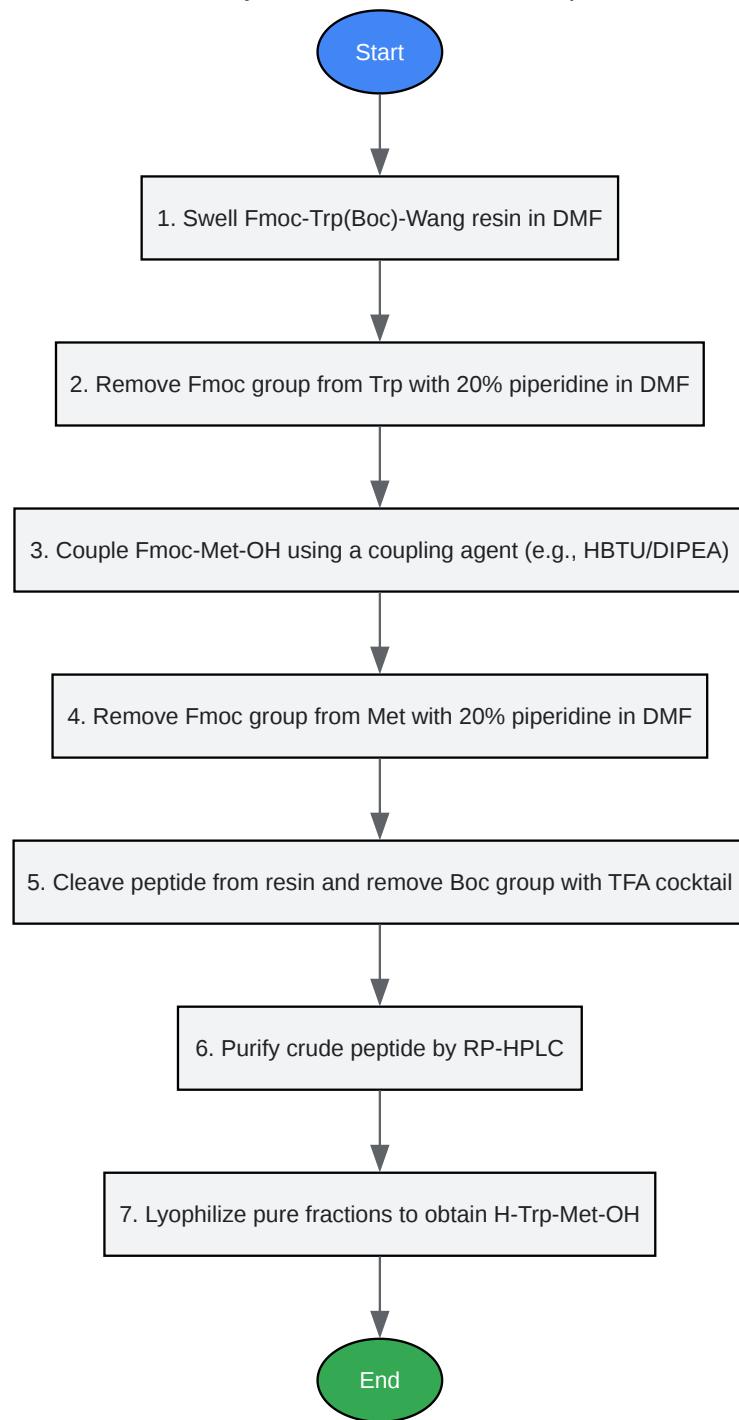
Quantitative Antioxidant Activity Data:

Assay	IC ₅₀ Value	Reference
DPPH Radical Scavenging	Data not available	
ABTS Radical Scavenging	Data not available	

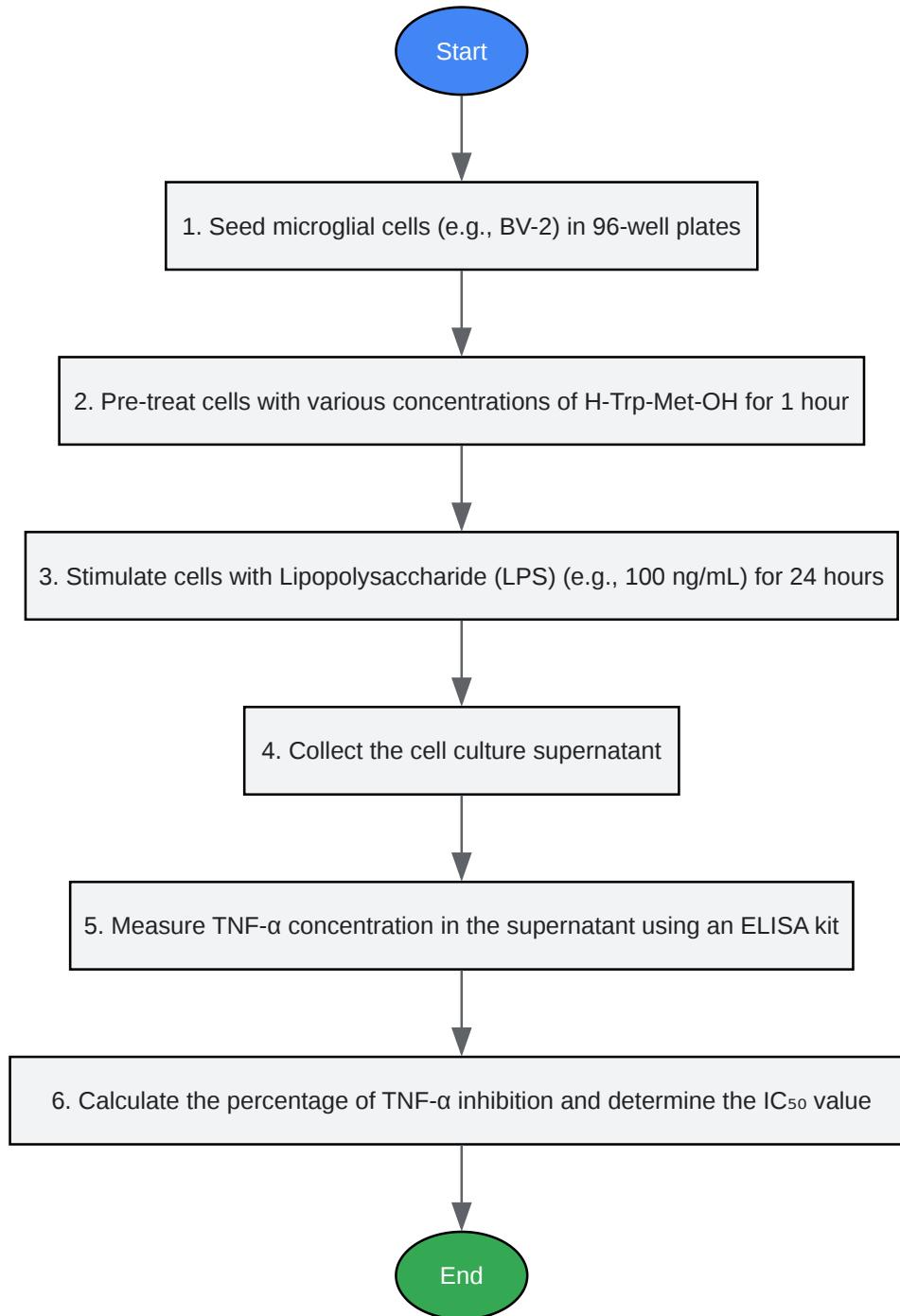
Anticancer Activity


The potential anticancer activity of **H-Trp-Met-OH** has not been extensively investigated, and as such, no quantitative data from in vitro or in vivo studies is currently available.[\[4\]](#)

Quantitative Anticancer Activity Data:


Cell Line	IC ₅₀ Value	Reference
Various Cancer Cell Lines	Data not available	[4]

Proposed Mechanism of Action


The primary mechanism underlying the neuroprotective effects of **H-Trp-Met-OH** is believed to be the suppression of microglial activation. This is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[\[5\]](#)[\[6\]](#)[\[7\]](#) By inhibiting this pathway, **H-Trp-Met-OH** can reduce the transcription and subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.

Solid-Phase Synthesis Workflow for H-Trp-Met-OH

Workflow for Microglia Anti-inflammatory Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-binding peptides attenuate microglia inflammation through suppression of NF- κ B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [H-Trp-Met-OH: A Potential Bioactive Peptide for Neuroprotection and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337368#h-trp-met-oh-as-a-potential-bioactive-peptide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com